molecular formula C9H9N3O B7896317 4-Methoxyquinazolin-6-amine

4-Methoxyquinazolin-6-amine

Cat. No.: B7896317
M. Wt: 175.19 g/mol
InChI Key: NBKOXXLRVBHDSO-UHFFFAOYSA-N
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Description

4-Methoxyquinazolin-6-amine is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The molecular formula of this compound is C₉H₉N₃O, and it has a molecular weight of 175.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinazolin-6-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of 2-aminobenzonitrile with methoxy-substituted aniline derivatives. The reaction is usually carried out in the presence of a catalyst such as palladium or copper under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinazolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxyquinazolin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyquinazolin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Methoxyquinazolin-6-amine is unique due to the presence of both the methoxy group at the 4-position and the amine group at the 6-position. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other quinazoline derivatives .

Properties

IUPAC Name

4-methoxyquinazolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKOXXLRVBHDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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